molecular formula C12H12ClN3O2 B11985256 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide

2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11985256
M. Wt: 265.69 g/mol
InChI Key: WCNZMIWMGXASSX-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, an amino group, and a methylisoxazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 4-chloroaniline with 5-methylisoxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
  • 4-(4-Chlorophenyl)-3-ethyl-2-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}anilino)-1,3-thiazol-3-ium bromide
  • N1-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-2-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]hydrazine-1-carboxamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-(4-chloroanilino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C12H12ClN3O2/c1-8-6-11(16-18-8)15-12(17)7-14-10-4-2-9(13)3-5-10/h2-6,14H,7H2,1H3,(H,15,16,17)

InChI Key

WCNZMIWMGXASSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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